![molecular formula C15H28N2O B1311857 3,7-二丁基-3,7-二氮杂双环[3.3.1]壬烷-9-酮 CAS No. 85928-06-9](/img/structure/B1311857.png)
3,7-二丁基-3,7-二氮杂双环[3.3.1]壬烷-9-酮
货号 B1311857
CAS 编号:
85928-06-9
分子量: 252.4 g/mol
InChI 键: JDZITGDSCMKQPR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one” is a chemical compound with the molecular formula C15H28N2O . It has a molecular weight of 252.4 .
Molecular Structure Analysis
The molecule contains a total of 47 bonds, including 19 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 2 six-membered rings, 1 eight-membered ring, 1 ketone (aliphatic), and 2 tertiary amines (aliphatic) .Physical And Chemical Properties Analysis
The compound has a boiling point of 120 °C at 0.15 mmHg . It is also known to be an irritant .科学研究应用
1. Positive Modulators of AMPA-Receptors
- Summary of Application: This compound is a part of a new class of positive allosteric modulators of AMPA receptors. These modulators are of particular interest due to their unique properties: they mildly tune the glutamatergic system, since they do not cause any effects in the absence of a natural ligand in the synapse .
- Methods of Application: The study involved the theoretical prediction of the structures of the compounds, their synthesis, and study of their effect on the currents of AMPA receptors .
- Results or Outcomes: The new compounds of this class are characterized as the most active among known PAMs that have a pronounced cognitive-stimulating effect in both normal animals and in various models of pathological memory disorder, which indicates their great therapeutic potential .
2. Myelostimulatory Activity
- Summary of Application: 3,7-Diazabicyclo[3.3.1]nonanes were synthesized to study the effects of N,N-substituents on biological activity .
- Methods of Application: The study involved the synthesis of 3,7-Diazabicyclo[3.3.1]nonanes and the study of their effects .
- Results or Outcomes: The NMR spectra of bispidines corresponded to their structures and were characterized by the same set of proton signals from substituents at the nitrogen atoms as the initial compounds .
3. Treatment of Neurological Disorders
- Summary of Application: This compound is a part of a new class of positive allosteric modulators of AMPA receptors. These modulators are of particular interest due to their unique properties: they mildly tune the glutamatergic system, since they do not cause any effects in the absence of a natural ligand in the synapse .
- Methods of Application: The study involved the theoretical prediction of the structures of the compounds, their synthesis, and study of their effect on the currents of AMPA receptors .
- Results or Outcomes: The new compounds of this class are characterized as the most active among known PAMs that have a pronounced cognitive-stimulating effect in both normal animals and in various models of pathological memory disorder, which indicates their great therapeutic potential .
4. Synthesis of Natural Compounds
- Summary of Application: The [3,7]‐diazabicyclo [3.3.1]nonane (bispidine) structure is found in several interesting naturally occurring alkaloids .
- Methods of Application: The study involved the synthesis of molecules .
- Results or Outcomes: The study described the most relevant strategies for the synthesis of molecules .
5. Conformational Effects in Bicyclo[3.3.1]nonane Derivatives
- Summary of Application: This compound is studied for its conformational effects in bicyclo[3.3.1]nonane derivatives .
- Methods of Application: The study involved calculations from the first principles (ab initio, DFT) as well as by semiempirical (NDDO, DFTB) and empirical (molecular mechanics, MM) techniques .
- Results or Outcomes: Nonempirical calculations state that the “double chair” (CC) form is the most favorable for carbobicyclic structures, while 3,7-dimethyl-3,7-diaza compounds are in general more prone to adopt the “chair-boat” (CB) conformation .
6. Synthesis of Alkaloids
- Summary of Application: The [3,7]‐diazabicyclo [3.3.1]nonane (bispidine) structure is found in several interesting naturally occurring alkaloids .
- Methods of Application: The study involved the synthesis of molecules .
- Results or Outcomes: The study described the most relevant strategies for the synthesis of molecules .
安全和危害
属性
IUPAC Name |
3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c1-3-5-7-16-9-13-11-17(8-6-4-2)12-14(10-16)15(13)18/h13-14H,3-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZITGDSCMKQPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2CN(CC(C1)C2=O)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441812 |
Source


|
| Record name | 3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
CAS RN |
85928-06-9 |
Source


|
| Record name | 3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
4-Iodo-2-methoxyphenol
203861-62-5
2-(4-ethoxybenzoyl)benzoic Acid
42797-20-6
(R)-2-Methyltetrahydropyran-4-one
82110-22-3

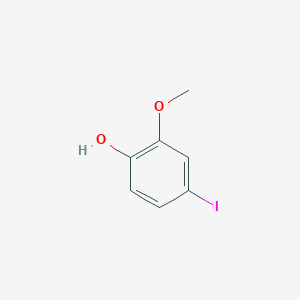
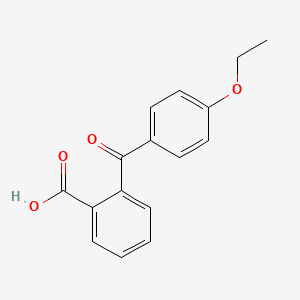
![1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B1311783.png)
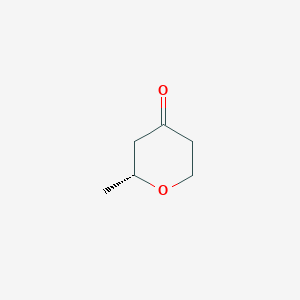
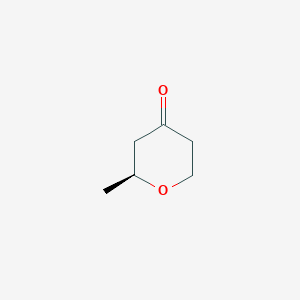
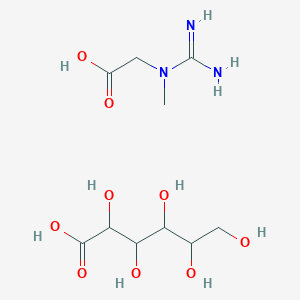
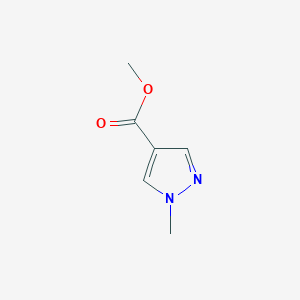
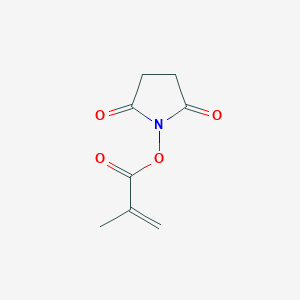
![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1311798.png)
![{4-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1311799.png)
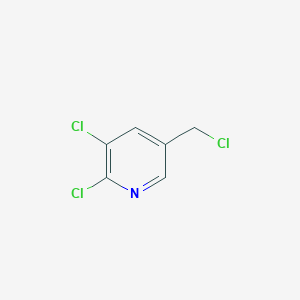
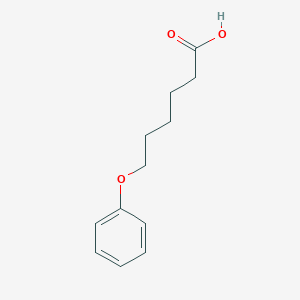
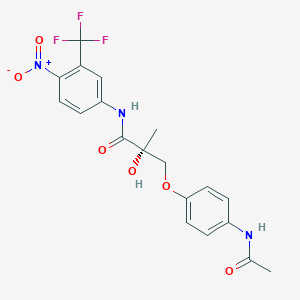
![Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate](/img/structure/B1311804.png)